Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2,2-bis((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate

Description

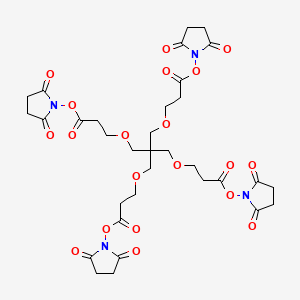

This compound (CAS 173414-89-6) is a multifunctional N-hydroxysuccinimide (NHS) ester derivative with a molecular formula of C₂₆H₃₃N₃O₁₅ and a molecular weight of 627.55 g/mol . Its structure features a central propane-1,3-diyl core symmetrically functionalized with bis(oxy)propionate arms, each terminating in a 2,5-dioxopyrrolidin-1-yl (NHS) ester group. This design enables four reactive sites for conjugation with amines, making it a potent crosslinker in bioconjugation and polymer chemistry. Storage requires an inert atmosphere at -20°C to prevent hydrolysis, and it carries hazard warnings for skin/eye irritation and oral toxicity (H302, H315, H319) .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]-2,2-bis[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]methyl]propoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N4O20/c38-21-1-2-22(39)34(21)54-29(46)9-13-50-17-33(18-51-14-10-30(47)55-35-23(40)3-4-24(35)41,19-52-15-11-31(48)56-36-25(42)5-6-26(36)43)20-53-16-12-32(49)57-37-27(44)7-8-28(37)45/h1-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJSXGYEHPOQHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCC(COCCC(=O)ON2C(=O)CCC2=O)(COCCC(=O)ON3C(=O)CCC3=O)COCCC(=O)ON4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N4O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2,2-bis((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate involves multiple steps. The starting materials typically include N-hydroxysuccinimide (NHS) and various propanoate derivatives. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Substitution Reactions: Commonly with nucleophiles such as amines and alcohols.

Oxidation and Reduction: Though less common, it can undergo redox reactions under specific conditions

Common Reagents and Conditions

Nucleophiles: Amines, alcohols.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a crosslinking agent in polymer synthesis and as a reagent in organic synthesis .

Biology

In biological research, it is used for protein modification and labeling, enabling the study of protein-protein interactions and cellular processes .

Medicine

Industry

Industrially, it is used in the production of advanced materials and as a stabilizer in various formulations .

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable covalent bonds with target molecules. This is primarily due to the reactive NHS ester groups, which readily react with nucleophiles such as amines and thiols. This property makes it useful in crosslinking and labeling applications .

Comparison with Similar Compounds

Research Findings and Limitations

- Synthesis Challenges : The target compound’s complex synthesis (multiple protection/deprotection steps) contrasts with simpler NHS esters, which are commercially abundant .

- Toxicity Profile: While all NHS esters share irritant properties, the target compound’s higher reactivity may necessitate additional safety protocols compared to monoesters .

- Market Availability: The target compound (MDL No. MFCD20228717) is less common than analogues like decanedioic acid bis(NHS) ester, impacting accessibility and cost .

Biological Activity

Bis(2,5-dioxopyrrolidin-1-yl) 3,3'-((2,2-bis((3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)methyl)propane-1,3-diyl)bis(oxy))dipropionate is a complex synthetic compound that belongs to the family of pyrrolidine derivatives. These compounds are known for their diverse biological activities, including antioxidant, anticonvulsant, and antinociceptive properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 627.55 g/mol. Its structure includes multiple dioxopyrrolidine units which contribute to its biological activity.

Antioxidant Activity

Pyrrolidine derivatives have been extensively studied for their antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate the antioxidant capacity of compounds. Research indicates that certain pyrrolidine derivatives exhibit significant radical scavenging ability and can reduce oxidative stress in biological systems .

Table 1: Antioxidant Activity of Pyrrolidine Derivatives

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of hybrid compounds derived from pyrrolidine. For instance, one study reported that a related compound demonstrated significant efficacy in various seizure models (e.g., maximal electroshock and pentylenetetrazole-induced seizures), indicating its potential as a therapeutic agent for epilepsy .

Table 2: Anticonvulsant Activity in Mouse Models

| Compound | ED50 (mg/kg) | Model Tested | Reference |

|---|---|---|---|

| Compound 22 | 23.7 | Maximal Electroshock | |

| Compound 22 | 22.4 | 6 Hz Seizures | |

| Compound 22 | 59.4 | Pentylenetetrazole |

Antinociceptive Activity

The antinociceptive effects of pyrrolidine derivatives have also been documented. In vivo studies show that certain derivatives can effectively reduce pain responses in animal models, suggesting their potential application in pain management .

Case Studies

Case Study 1: Efficacy in Pain Models

In a controlled study involving formalin-induced tonic pain in mice, the compound exhibited significant pain relief compared to control groups. This suggests a mechanism involving central nervous system modulation .

Case Study 2: Structure–Activity Relationship Analysis

A detailed structure–activity relationship analysis revealed that modifications to the pyrrolidine core significantly influenced both antioxidant and anticonvulsant activities. The introduction of specific substituents enhanced the biological efficacy of the derivatives tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.